Ethyl 2-(thiomorpholin-3-yl)acetate
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Overview
Description
Ethyl 2-(thiomorpholin-3-yl)acetate is an organic compound that belongs to the class of thiomorpholine derivatives Thiomorpholine is a heterocyclic compound containing a sulfur atom and a nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiomorpholin-3-yl)acetate typically involves the reaction of thiomorpholine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiomorpholin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; reaction conditionsroom temperature to reflux.
Reduction: LiAlH4; reaction conditionsanhydrous ether, room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionssolvent (e.g., THF, DMF), base (e.g., NaH, K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiomorpholine derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(thiomorpholin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(thiomorpholin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active thiomorpholine moiety, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,1-dioxo-1-thiomorpholin-4-yl)acetate: A similar compound with a sulfone group instead of a thiomorpholine ring.
Uniqueness
Ethyl 2-(thiomorpholin-3-yl)acetate is unique due to the presence of both the thiomorpholine ring and the ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
ethyl 2-thiomorpholin-3-ylacetate |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)5-7-6-12-4-3-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
DHFLUKXWPZKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CSCCN1 |
Origin of Product |
United States |
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